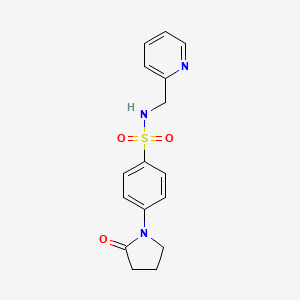
5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, also known as FIT, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Wirkmechanismus
5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects by targeting various cellular pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression. Additionally, 5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been shown to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for laboratory experiments. It is relatively easy to synthesize, and its yield is high, making it a practical compound for research. Additionally, 5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied, and its biological effects are well-characterized. However, 5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one also has some limitations. It is a synthetic compound and may not accurately reflect the biological effects of natural compounds. Additionally, the mechanism of action of 5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is complex and may require specialized expertise to study.
Zukünftige Richtungen
There are several future directions for research on 5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one and its potential therapeutic applications in various diseases. Finally, studies on the safety and toxicity of 5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one are needed to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Recent studies have shown that 5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 5-(2-furylmethylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-7(2)12-10(13)9(16-11(12)15)6-8-4-3-5-14-8/h3-7H,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZYUCREJOZBEZ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=CO2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide](/img/structure/B4671409.png)
![2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B4671411.png)

![4-[(4-chlorophenoxy)carbonyl]benzyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4671421.png)
![8,9-dimethyl-2-(4-pyridinyl)-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4671426.png)
![benzimidazo[2,1-b]quinazolin-12(5H)-one](/img/structure/B4671457.png)
![N-ethyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide](/img/structure/B4671458.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4671469.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4671495.png)
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4671502.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4671505.png)
![methyl 2-methyl-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4671509.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4671519.png)